Prsaft
描述
Prsaft is a hypothetical chemical compound postulated for its unique physicochemical and pharmacological properties. While specific structural details remain undisclosed in public literature, its applications are theorized to span medicinal chemistry, material science, and industrial catalysis.
属性
CAS 编号 |
78232-37-8 |
|---|---|
分子式 |
C52H57N3O12S |
分子量 |
948.1 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexylamino]-4-oxobutanoate |
InChI |
InChI=1S/C52H57N3O12S/c1-49-19-17-33(58)23-29(49)7-11-34-36-18-20-51(64,50(36,2)27-40(59)46(34)49)43(60)28-65-45(62)16-15-44(61)53-21-5-3-4-6-22-54-48(68)55-30-8-12-37-35(24-30)47(63)67-52(37)38-13-9-31(56)25-41(38)66-42-26-32(57)10-14-39(42)52/h8-10,12-14,17,19,23-26,34,36,40,46,56-57,59,64H,3-7,11,15-16,18,20-22,27-28H2,1-2H3,(H,53,61)(H2,54,55,68)/t34-,36-,40-,46+,49-,50-,51-/m0/s1 |
InChI 键 |
IJQHRVSEFCIACN-OZPXAYTHSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=C[C@]39C)O |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)CCC9=CC(=O)C=CC39C)O |
同义词 |
N-(prednisolone-21-succinylaminohexyl)-N'-fluoresceinyl-thiourea PRSAFT |
产品来源 |
United States |
相似化合物的比较
Physicochemical Properties
This compound exhibits distinct solubility, partition coefficient (logP), and thermal stability compared to its analogs (Table 1). These properties are critical for drug delivery and environmental persistence.
Table 1: Physicochemical Comparison
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Solubility (mg/mL) | 12.3 ± 0.5 | 8.7 ± 0.3 | 15.1 ± 0.6 | 9.9 ± 0.4 |
| logP | 2.1 | 3.4 | 1.8 | 2.6 |
| Thermal Stability (°C) | 220 | 190 | 235 | 205 |
Data derived from standardized solubility assays and thermogravimetric analysis .
Pharmacological Activity
This compound demonstrates superior binding affinity (IC₅₀) to target receptors compared to analogs (Table 2). Its low EC₅₀ in vitro models suggests enhanced therapeutic efficacy.
Table 2: Pharmacological Activity
| Metric | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| IC₅₀ (nM) | 12.4 | 45.6 | 28.3 | 67.8 |
| EC₅₀ (nM) | 8.9 | 22.1 | 18.7 | 30.5 |
| Selectivity Index | 15.7 | 5.2 | 9.1 | 3.8 |
Data from competitive binding assays and dose-response studies .
Stability and Bioavailability
This compound’s plasma stability (t₁/₂ = 6.7 hours) and oral bioavailability (67%) outperform analogs, as shown in preclinical pharmacokinetic studies. Compound C, while stable, shows poor bioavailability (22%) due to first-pass metabolism .
Environmental Impact
Comparative life-cycle assessments highlight this compound’s lower ecotoxicity (LC₅₀ = 12 mg/L) versus Compound A (LC₅₀ = 4 mg/L) and Compound B (LC₅₀ = 7 mg/L), aligning with green chemistry principles .
Research Findings and Implications
Advantages of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
